N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-15-6-5-9-18(10-15)26-14-20(25)23-19(11-21)16-12-22-24(13-16)17-7-3-2-4-8-17/h2-10,12-13,19H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZABRWVWYZDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetic acid derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide-Pyrazole Derivatives
Key Observations:
- Substituent Diversity: The target compound’s 1-phenyl-pyrazole and cyano-methylacetamide groups distinguish it from NAPMA’s piperazinyl-phenyl core. This difference likely impacts target selectivity; NAPMA’s piperazine enhances solubility and receptor interaction, while the target’s phenyl-pyrazole may favor hydrophobic binding pockets .
- Cyano Group Reactivity: Unlike DFL20656 () or NAPMA, the target’s cyano group may enable nucleophilic additions or serve as a hydrogen-bond acceptor, influencing reactivity in synthetic pathways or target engagement .
Osteoclast Inhibition vs. Heterocyclic Reactivity
- NAPMA (): Demonstrates dose-dependent inhibition of osteoclast differentiation via downregulation of c-Fos, NFATc1, and cathepsin K. Its piperazinyl group may enhance cellular uptake or protein binding .
- Target Compound: The absence of a piperazine moiety suggests divergent biological targets. However, the phenoxy chain and acetamide could still modulate bone-related pathways, albeit with unconfirmed efficacy.
Biological Activity
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with appropriate acetamide derivatives under basic conditions. The general synthetic route can be summarized as follows:
- Knoevenagel Condensation : Reacting 1-phenyl-1H-pyrazole with cyanoacetate derivatives.
- Cyclization : Formation of the desired product through cyclization reactions.
- Purification : The product is purified using recrystallization or chromatography techniques.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an enzyme inhibitor and its anticancer properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The IC50 values for related compounds often range from 10 to 30 µM, indicating moderate potency against cancer cell lines such as HeLa and MCF-7.
Enzyme Inhibition
This compound has been investigated for its potential as a selective inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenases. Molecular docking studies suggest that the cyano group enhances binding affinity to the active sites of these enzymes, potentially leading to anti-inflammatory effects.
The proposed mechanism of action for this compound involves:
- Hydrogen Bonding : The cyano group forms hydrogen bonds with amino acid residues in enzyme active sites.
- π-π Interactions : The phenyl and pyrazole rings engage in π-π stacking interactions, stabilizing the compound's binding to target proteins.
These interactions modulate the activity of key proteins involved in cancer progression and inflammation.
Case Studies
Several case studies have highlighted the biological significance of pyrazole derivatives, including:
- Study on Anti-inflammatory Effects : A recent study demonstrated that a similar pyrazole derivative significantly reduced inflammation markers in animal models by inhibiting lipoxygenase activity.
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of pyrazole compounds on human cancer cell lines, revealing that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents.
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Synthesis Method | Knoevenagel condensation followed by cyclization |
| Potential Activities | Anticancer, anti-inflammatory |
| IC50 (Cancer Cell Lines) | 10 - 30 µM (varies by derivative) |
| Mechanism of Action | Enzyme inhibition via hydrogen bonding and π-stacking |
Q & A
Basic Research Questions
Q. What are the key synthetic routes and characterization techniques for N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide?
- Synthesis :
- Substitution reactions under alkaline conditions (e.g., using pyridinemethanol derivatives) to form intermediates, followed by reduction (e.g., iron powder under acidic conditions) and condensation with cyanoacetic acid .
- Reaction steps require precise control of pH, temperature, and catalysts (e.g., pyridine/Zeolite-Y for condensation) to optimize yield and purity .
- Characterization :
- 1H NMR and IR spectroscopy to confirm functional groups (e.g., cyano, acetamide).
- LC-MS for molecular weight validation and elemental analysis for stoichiometric verification .
Q. How can researchers confirm the molecular structure of this compound?
- X-ray crystallography provides definitive structural confirmation, including bond angles and intermolecular interactions (e.g., hydrogen bonding in the pyrazole and acetamide moieties) .
- Nuclear Overhauser Effect (NOE) NMR experiments to study spatial proximity of substituents .
- Mass spectrometry (MS) for fragmentation pattern analysis .
Q. What analytical methods are critical for monitoring reaction progress?
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediate formation .
- In situ FTIR to monitor functional group transformations (e.g., disappearance of nitro groups during reduction) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- PASS program predicts potential pharmacological targets (e.g., enzyme inhibition, receptor modulation) based on structural motifs like the pyrazole and acetamide groups .
- Molecular docking evaluates binding affinity to specific targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
- MD simulations assess stability of ligand-target complexes under physiological conditions .
Q. What strategies optimize reaction selectivity in synthesizing derivatives of this compound?
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) to enhance regioselectivity .
- Temperature control (e.g., reflux at 150°C for cyclization) and catalyst tuning (e.g., Lewis acids for electrophilic substitutions) .
- Protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during multi-step syntheses .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays (e.g., enzymatic vs. cell-based assays) to validate target engagement .
- Metabolic stability studies (e.g., liver microsome assays) to assess if discrepancies arise from pharmacokinetic factors .
- Structure-activity relationship (SAR) analysis to isolate critical functional groups (e.g., cyano vs. methoxy substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
